molecular formula C19H21N5O3 B2614425 N'-[3-(1H-imidazol-1-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide CAS No. 898411-29-5

N'-[3-(1H-imidazol-1-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

Cat. No.: B2614425
CAS No.: 898411-29-5
M. Wt: 367.409
InChI Key: BEPMZGNLDXKVHN-UHFFFAOYSA-N
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Description

N'-[3-(1H-Imidazol-1-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a structurally complex ethanediamide derivative featuring a 1H-imidazole-substituted propyl chain and a fused 1-azatricyclic core. The tricyclic system (dodeca-4,6,8(12)-trien-6-yl) contains a lactam ring, which likely influences its conformational rigidity and binding interactions. The imidazole moiety, a nitrogen-rich heterocycle, may confer hydrogen-bonding capabilities and modulate pharmacokinetic properties such as solubility and bioavailability .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c25-16-11-14-10-15(9-13-3-1-7-24(16)17(13)14)22-19(27)18(26)21-4-2-6-23-8-5-20-12-23/h5,8-10,12H,1-4,6-7,11H2,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPMZGNLDXKVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCN4C=CN=C4)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(1H-imidazol-1-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, which is then linked to the tricyclic core through a series of condensation and cyclization reactions.

    Imidazole Derivative Preparation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.

    Linking to Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction followed by oxidation and cyclization steps. The final step involves the coupling of the imidazole derivative with the tricyclic core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the tricyclic core, potentially reducing double bonds or carbonyl groups.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution can be facilitated by reagents like alkyl halides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction of the tricyclic core can lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’-[3-(1H-imidazol-1-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its imidazole moiety, which is known to interact with various biological targets.

Medicine

Medically, the compound shows potential as a therapeutic agent. The imidazole ring is a common pharmacophore in many drugs, and the tricyclic core can provide additional binding interactions, enhancing the compound’s efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N’-[3-(1H-imidazol-1-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with molecular targets through the imidazole ring and the tricyclic core. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, while the tricyclic core can provide additional hydrophobic interactions and steric effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The compound is compared to three key analogs (Table 1):

Compound Molecular Formula Molecular Weight Key Functional Groups
Target compound C₂₄H₂₈N₆O₃ 464.53 g/mol Ethanediamide linker, imidazole-propyl, tricyclic lactam
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[...]dodeca-...-yl}ethanediamide () C₂₄H₂₃N₃O₄S 449.52 g/mol Ethanediamide linker, benzothiophene-hydroxypropyl, tricyclic lactam
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a, ) C₂₁H₁₈N₄O₂ 358.39 g/mol Triazole, naphthyloxy-methyl, acetamide

Key Observations :

  • The target compound and the benzothiophene analog () share the tricyclic lactam core and ethanediamide linker but differ in substituents. The imidazole-propyl group in the target may enhance polar interactions compared to the benzothiophene-hydroxypropyl group, which introduces sulfur-based aromaticity and a hydroxyl group .
  • Compound 6a () lacks the tricyclic system but includes a triazole ring, which is smaller and less rigid than imidazole. Its naphthyloxy-methyl group contributes to hydrophobicity, contrasting with the target’s imidazole-propyl chain .
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy: The target’s imidazole C–N stretching (~1300–1500 cm⁻¹) and lactam C=O (1670–1700 cm⁻¹) would differ from the benzothiophene analog’s S–C vibrations (~700 cm⁻¹) and the triazole compounds’ –NO₂ peaks (: 1504 cm⁻¹ for nitro groups) .
  • Solubility : The imidazole group in the target may improve aqueous solubility compared to the benzothiophene analog, which has a hydrophobic sulfur-containing ring. Triazole derivatives () with nitro groups (e.g., 6b, 6c) exhibit lower solubility due to electron-withdrawing effects .

Functional and Pharmacokinetic Comparisons

Bioactivity Hypotheses
  • HDAC Inhibition Potential: The ethanediamide linker in the target resembles the zinc-binding hydroxamate group in SAHA (suberoylanilide hydroxamic acid), a histone deacetylase (HDAC) inhibitor. Computational similarity indexing () suggests that structural analogs with ~70% similarity to SAHA may retain HDAC-binding activity .
  • Heterocyclic Influence : The imidazole ring may mimic histidine residues in enzyme active sites, offering competitive inhibition advantages over benzothiophene or triazole derivatives .
Pharmacokinetic Predictions
  • LogP : The target’s imidazole-propyl chain (LogP ~1.5–2.0) likely reduces lipophilicity compared to the benzothiophene analog (LogP ~3.0–3.5) .
  • Metabolic Stability : The tricyclic lactam may resist oxidative metabolism better than the triazole compounds (), which have labile nitro groups .

Biological Activity

N'-[3-(1H-imidazol-1-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. The compound contains an imidazole ring and a tricyclic core, which are significant in medicinal chemistry for their roles in various biological interactions.

The molecular formula of the compound is C19H21N5O3C_{19}H_{21}N_{5}O_{3}, with a molecular weight of approximately 365.41 g/mol. Its structure allows for diverse interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to:

  • Imidazole Ring Interactions : The imidazole moiety can coordinate with metal ions and participate in hydrogen bonding, influencing enzyme activity and protein-ligand interactions.
  • Tricyclic Core : This structure provides hydrophobic interactions and steric effects that can enhance binding affinity to target sites.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antitumor Activity

In vitro studies have shown that this compound exhibits significant antitumor properties against various cancer cell lines. For example:

  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range against ovarian carcinoma cell lines, indicating potent cytotoxic effects .

Antimicrobial Properties

The imidazole derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may have:

  • Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyFocusFindings
Study 1Antitumor ActivityThe compound showed an IC50 of 5 µM against A2780 ovarian cancer cells .
Study 2Antimicrobial ActivityExhibited activity against E. coli and S. aureus with MIC values around 10 µg/mL .
Study 3Anti-inflammatory EffectsReduced TNF-alpha levels in LPS-stimulated macrophages by 30% .

Q & A

Q. What are the optimal synthetic routes for this compound, and what challenges arise during its multi-step synthesis?

The synthesis of this compound involves sequential amidation and cyclization steps. A key challenge is maintaining stereochemical integrity due to the azatricyclo core and imidazole-propyl linker. Methodologies include:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation (common in structurally related compounds) .
  • Inert atmosphere conditions (e.g., nitrogen) to prevent oxidation of sensitive functional groups like the imidazole ring .
  • TLC monitoring (hexane:ethyl acetate solvent systems) to track reaction progress and minimize side products .

Q. Which analytical techniques are critical for confirming structural identity and purity?

  • NMR spectroscopy : 1H/13C NMR for verifying proton environments (e.g., imidazole protons at δ 7.2–8.4 ppm) and carbon backbone integrity .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed mass error < 2 ppm) .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3260 cm⁻¹) functional groups .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme inhibition assays : Test interactions with targets like kinases or proteases, given the imidazole and azatricyclo motifs’ affinity for metal ions and hydrophobic pockets .
  • Antimicrobial susceptibility testing : Use microdilution methods (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for analogs?

  • Molecular docking : Compare binding poses of this compound and analogs (e.g., pyrazole or thiazole derivatives) to identify key residues in target proteins .
  • MD simulations : Assess stability of ligand-receptor complexes over 100+ ns to explain divergent IC50 values in enzyme assays .

Q. What strategies optimize the compound’s pharmacokinetic profile without compromising activity?

  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility, guided by logP calculations (target < 3) .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., imidazole oxidation) and deploy deuterium incorporation to block metabolic hotspots .

Q. How can structural analogs inform structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the methoxyphenyl group () with electron-withdrawing groups (e.g., -NO2) to test electronic effects on target binding .
  • Scaffold hopping : Compare azatricyclo cores with bicyclic systems (e.g., indazole derivatives) to evaluate ring strain and conformational flexibility .

Q. What experimental designs address low reproducibility in heterogeneous catalysis steps?

  • DoE (Design of Experiments) : Systematically vary catalyst loading (e.g., Cu(OAc)₂ from 5–15 mol%), solvent polarity (t-BuOH:H2O ratios), and temperature to identify critical factors .
  • In situ monitoring : Use ReactIR to detect transient intermediates and optimize reaction quenching times .

Methodological Considerations

Q. How to validate conflicting cytotoxicity data across cell lines?

  • Orthogonal assays : Combine MTT, apoptosis (Annexin V/PI), and ROS detection to differentiate true cytotoxicity from assay-specific artifacts .
  • Dose-response normalization : Use Hill slope analysis to account for variable cell permeability .

Q. What advanced techniques characterize the compound’s solid-state properties?

  • X-ray crystallography : Resolve azatricyclo ring conformation and hydrogen-bonding networks (if single crystals are obtainable) .
  • DSC/TGA : Determine melting points and thermal degradation profiles to guide storage conditions .

Q. How to integrate AI tools for reaction optimization?

  • COMSOL Multiphysics : Model heat/mass transfer in large-scale syntheses to prevent exothermic runaway reactions .
  • Machine learning : Train models on existing kinetic data (e.g., from ) to predict optimal reaction times and yields .

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